molecular formula C7H6N2S B6230059 3-amino-2-sulfanylbenzonitrile CAS No. 1101550-83-7

3-amino-2-sulfanylbenzonitrile

Cat. No.: B6230059
CAS No.: 1101550-83-7
M. Wt: 150.20 g/mol
InChI Key: RJZMTFLCAHHLFQ-UHFFFAOYSA-N
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Description

3-amino-2-sulfanylbenzonitrile: is an organic compound with the molecular formula C7H6N2S . It is a derivative of benzonitrile, featuring an amino group at the third position and a sulfanyl group at the second position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-amino-2-sulfanylbenzonitrile involves the reaction of 2-sulfanylbenzonitrile with bromonitromethane. This reaction typically occurs under basic conditions, often using sodium hydroxide as a base. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the amino group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-amino-2-sulfanylbenzonitrile can undergo oxidation reactions, where the sulfanyl group is oxidized to a sulfonyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can also undergo reduction reactions, particularly the reduction of the nitrile group to an amine group. This can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino or sulfanyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sodium hydroxide.

Major Products:

Scientific Research Applications

Chemistry: 3-amino-2-sulfanylbenzonitrile is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and as a building block in combinatorial chemistry .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives have shown promise in the treatment of various diseases, including cancer and bacterial infections .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the formulation of products requiring specific functional groups .

Mechanism of Action

The mechanism of action of 3-amino-2-sulfanylbenzonitrile largely depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, its derivatives may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • 2-amino-3-sulfanylbenzonitrile
  • 3-amino-4-sulfanylbenzonitrile
  • 2-amino-4-sulfanylbenzonitrile

Comparison: Compared to its analogs, 3-amino-2-sulfanylbenzonitrile is unique due to the specific positioning of the amino and sulfanyl groups on the benzene ring. This positioning can significantly influence its chemical reactivity and biological activity. For instance, the proximity of the amino and sulfanyl groups in this compound may enhance its ability to form intramolecular hydrogen bonds, affecting its stability and reactivity .

Properties

CAS No.

1101550-83-7

Molecular Formula

C7H6N2S

Molecular Weight

150.20 g/mol

IUPAC Name

3-amino-2-sulfanylbenzonitrile

InChI

InChI=1S/C7H6N2S/c8-4-5-2-1-3-6(9)7(5)10/h1-3,10H,9H2

InChI Key

RJZMTFLCAHHLFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)S)C#N

Purity

95

Origin of Product

United States

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